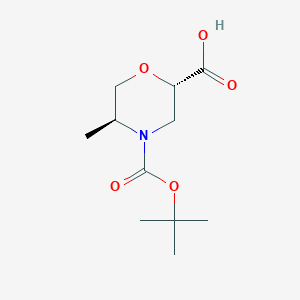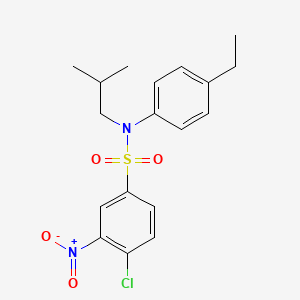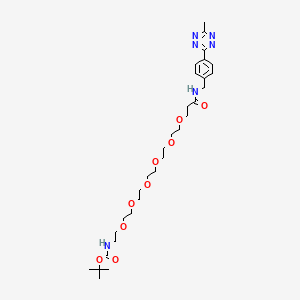
Methyltetrazine-amino-PEG6-CH2CH2NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG6-CH2CH2NHBoc is a compound that serves as a polyethylene glycol (PEG) linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and bioorthogonal chemistry applications due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG6-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and its subsequent attachment to the PEG linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Substitution Reactions: The protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, and deprotecting agents. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the methyltetrazine group.
Major Products Formed
The major products formed from these reactions include various bioconjugates and functionalized PEG derivatives, which are used in a wide range of scientific applications.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG6-CH2CH2NHBoc has numerous applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2NHBoc involves its reactivity with carboxylic acids and activated esters via click chemistry. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction, forming stable covalent bonds with the target molecules. This reactivity allows for precise and efficient bioconjugation and labeling of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG6-amine: A similar compound with a primary amine functional group.
Methyltetrazine-amine hydrochloride: Another tetrazine compound used for bioconjugation.
Uniqueness
Methyltetrazine-amino-PEG6-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a protected amino group, which provides versatility in bioconjugation and bioorthogonal chemistry applications. Its PEG linker enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H48N6O9 |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H48N6O9/c1-24-33-35-28(36-34-24)26-7-5-25(6-8-26)23-32-27(37)9-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-10-31-29(38)45-30(2,3)4/h5-8H,9-23H2,1-4H3,(H,31,38)(H,32,37) |
InChI-Schlüssel |
SEEXCWADSNKWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


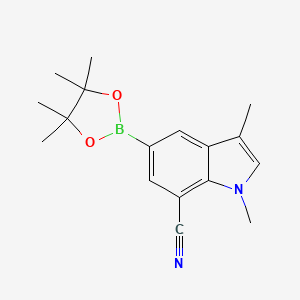
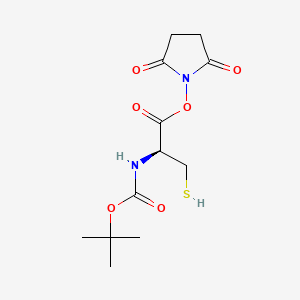
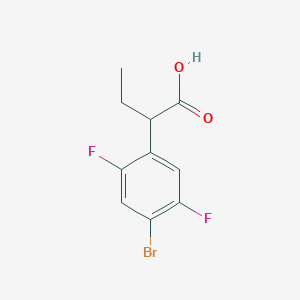

![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)


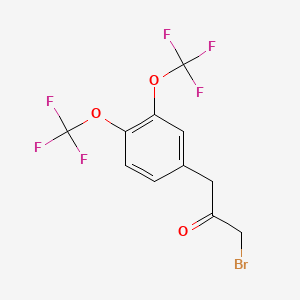

![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)

![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
